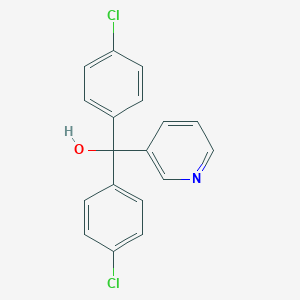
Acerosin
Übersicht
Beschreibung
Acerosin is a natural product that has been isolated from the fungus Acerosporium sp. This compound has gained significant attention in recent years due to its potential applications in scientific research. Acerosin is a polyketide that belongs to the class of secondary metabolites. It has a unique structure that makes it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Strategies for Enhancing Fermentative Production of Acetoin
Acetoin, often confused with "Acerosin," is a volatile compound used in foods, cosmetics, and as a bio-based chemical. Research highlights strategies to enhance its production through biosynthesis, genetic engineering, and process optimization, underscoring its significance as a renewable resource for industrial applications (Xiao & Lu, 2014).
Renin Angiotensin System Deregulation and Cancer Risk
Studies have explored the non-cardiovascular roles of the renin-angiotensin system (RAS), including its involvement in carcinogenesis. Research suggests that antihypertensive agents targeting the RAS, such as ACE inhibitors, could influence the incidence and outcomes of renal cell carcinoma, offering insights into potential therapeutic applications beyond hypertension management (Sobczuk et al., 2017).
ACE2 in SARS-CoV-2 and Cardiovascular Disease
The role of angiotensin-converting enzyme 2 (ACE2) has been critically examined in the context of SARS-CoV-2 infection and its implications for cardiovascular diseases. ACE2's function as a negative regulator of the renin-angiotensin system and its involvement in COVID-19 pathogenesis highlight the complex interplay between infectious diseases and cardiovascular health (Gheblawi et al., 2020).
Eigenschaften
CAS-Nummer |
15835-74-2 |
|---|---|
Produktname |
Acerosin |
Molekularformel |
C18H16O8 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)12-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-12/h4-7,19,21-22H,1-3H3 |
InChI-Schlüssel |
BTMNGQCCCWTUQH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |
melting_point |
239-241°C |
Andere CAS-Nummern |
15835-74-2 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

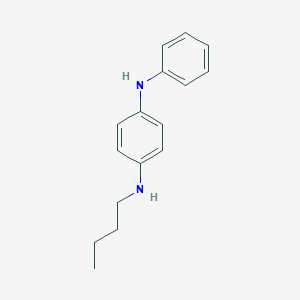
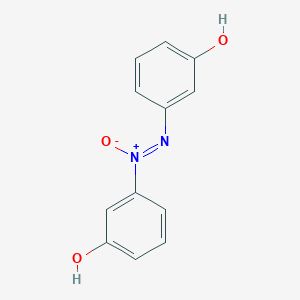

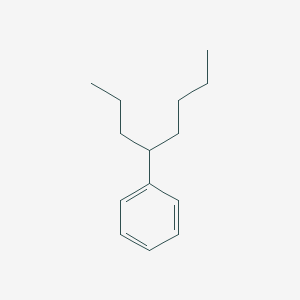
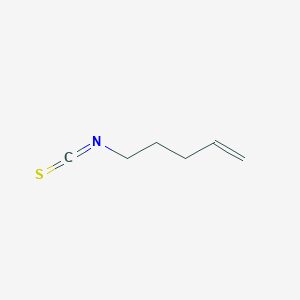
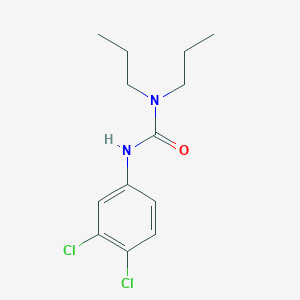
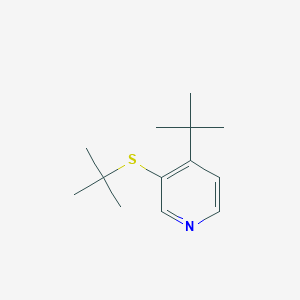

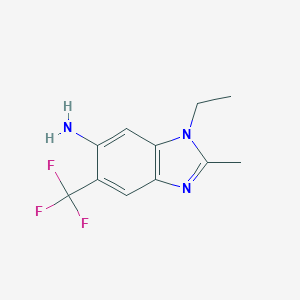

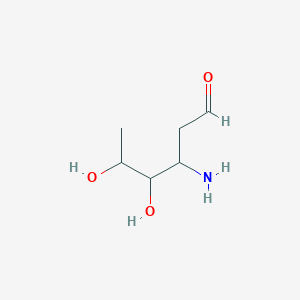

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
